1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. Additionally, the prop-2-en-1-ol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be compared with similar compounds such as:
1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with a chloro group instead of a fluoro group.
1-(3-Bromo-4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with a bromo group instead of a fluoro group.
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs .
Properties
Molecular Formula |
C10H11FO2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3 |
InChI Key |
VZZNKXICDOABBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=C)O)F |
Origin of Product |
United States |
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